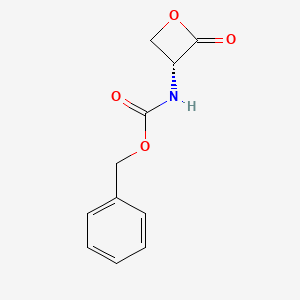

N-Carbobenzyloxy-D-serine-beta-lactone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-9(7-15-10)12-11(14)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFZPRQDHIUBDO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)O1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333189 | |

| Record name | N-Carbobenzyloxy-D-serine-beta-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98632-91-8 | |

| Record name | N-Carbobenzyloxy-D-serine-beta-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbobenzyloxy-D-serine-beta-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

N Carbobenzyloxy D Serine Beta Lactone: Foundational Perspectives in Organic Synthesis and Chemical Biology

Historical Context and Evolution of β-Lactone Chemistry

The chemistry of β-lactones, four-membered cyclic esters, has a history marked by periods of quiet discovery followed by intense investigation. The first synthesis of a β-lactone, specifically 2-oxetanone, was reported in 1883. clockss.org Despite this early discovery, these strained heterocycles received only sporadic attention from the synthetic community for many decades. clockss.org The primary reasons for this slow start were the challenges associated with their synthesis, particularly the lack of methods to produce them in an asymmetric, or chirally pure, fashion. clockss.org

The perception of β-lactones began to shift significantly in the latter half of the 20th century. This resurgence was driven by two key developments. First, the discovery of a growing number of bioactive natural products that featured the β-lactone motif sparked considerable interest. clockss.org Molecules such as the potent proteasome inhibitor Omuralide demonstrated the powerful biological activity inherent to this structural class. clockss.org These natural products, found in sources ranging from bacteria and fungi to marine sponges, showcased diverse and potent bioactivities, including antibacterial, antifungal, and anticancer properties. rsc.orgnih.gov

Second, the development of new and efficient synthetic methodologies, especially for asymmetric synthesis, unlocked the vast potential of β-lactones as versatile building blocks in organic chemistry. clockss.org Key synthetic strategies that emerged include the [2+2] cycloaddition between ketenes and carbonyl compounds and the intramolecular cyclization of β-hydroxy carboxylic acid derivatives, often under Mitsunobu conditions. thieme-connect.comcapes.gov.br The ability to synthesize optically active β-lactones reliably transformed them from chemical curiosities into powerful intermediates for constructing complex, stereochemically defined molecules. clockss.orgthieme-connect.com This evolution has cemented the role of β-lactones as valuable synthons and pharmacologically relevant warheads in modern chemistry. rsc.orgnih.gov

Significance as a Chiral Synthon in Advanced Organic Transformations

N-Carbobenzyloxy-D-serine-β-lactone, a derivative of the amino acid D-serine, stands out as a particularly valuable chiral synthon in organic synthesis. Its utility stems from the combination of a predefined stereocenter and the high ring strain of the four-membered lactone. This inherent strain makes the β-lactone ring susceptible to nucleophilic attack, leading to predictable and stereoselective ring-opening reactions.

The primary mode of reactivity involves the cleavage of either the acyl C2-O1 bond or the alkyl C4-O1 bond by a nucleophile. clockss.org The choice of nucleophile and reaction conditions dictates the regioselectivity of the ring-opening, allowing for the synthesis of a diverse array of valuable, non-proteinogenic amino acids. This controlled reactivity is crucial for introducing specific side chains at the β-position of the original serine backbone.

For instance, the reaction of N-Cbz-serine-β-lactones with various nucleophiles provides access to optically pure β-substituted alanines. researchgate.net Vederas and coworkers demonstrated that organocuprate reagents, derived from organolithium or organomagnesium compounds, are highly effective for this transformation, delivering α-amino acids with new carbon-carbon bonds at the β-position. acs.org Similarly, nitrogen nucleophiles can be employed to generate diamino acids. The reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines, for example, proceeds primarily via alkyl C-O bond cleavage to yield N-Cbz-β-amino-L-alanine derivatives in good yields and high optical purity. researchgate.net The solvent can play a critical role in directing the regioselectivity of this ring-opening. clockss.org

The synthesis of N-protected α-amino β-lactones, such as N-Cbz-D-serine-β-lactone, is often achieved through the cyclization of the corresponding N-protected serine using modified Mitsunobu conditions, which typically proceeds without racemization. researchgate.netresearchgate.net This provides a reliable source of the chiral synthon.

The importance of the β-lactone ring is further underscored by its role as a key pharmacophore in enzyme inhibition. The D-isomer of N-Cbz-serine-β-lactone has been shown to be a competitive reversible inhibitor of the Hepatitis A Virus (HAV) 3C cysteine proteinase, an enzyme essential for viral replication. researchgate.net In contrast, its L-enantiomer acts as an irreversible inactivator of the same enzyme. researchgate.netresearchgate.net This demonstrates the critical role of both the strained lactone ring and the stereochemistry of the molecule in achieving potent and specific biological activity. researchgate.net

The table below summarizes the versatility of N-Cbz-serine-β-lactones in synthesizing various substituted amino acids through nucleophilic ring-opening reactions.

| Nucleophile Type | Reagent Example | Product Type | Reference |

| Organometallic | Copper-containing organolithium reagents | β-Alkyl-α-amino acids | acs.org |

| Organometallic | Copper-containing organomagnesium reagents | β-Alkyl-α-amino acids | acs.org |

| Nitrogen | Trimethylsilylamines | β-Amino-α-amino acids | clockss.orgresearchgate.net |

| Halogen | Lithium chloride | β-Chloro-α-amino acids | researchgate.net |

Synthetic Methodologies for N Carbobenzyloxy D Serine Beta Lactone

Mitsunobu Cyclization Strategies

The intramolecular cyclization of N-protected serine derivatives is a primary route for the synthesis of the corresponding β-lactone. Among the available methods, the Mitsunobu reaction has been extensively studied and employed for the formation of N-Carbobenzyloxy-D-serine-beta-lactone. This reaction facilitates the dehydration and subsequent ring closure of N-Carbobenzyloxy-D-serine.

The process is typically carried out by treating the starting material, N-Cbz-D-serine, with a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD). The reaction is generally performed at low temperatures, for instance, at -78 °C, to ensure selectivity and minimize side reactions. researchgate.netcdnsciencepub.com A slight excess of the azodicarboxylate reagent can improve the yield by consuming any unreacted triphenylphosphine, which might otherwise lead to polymerization of the product. researchgate.net

Optimization of Reaction Conditions for Enantiomeric Purity

Maintaining high enantiomeric purity is paramount during the synthesis of chiral molecules like this compound. The conditions of the Mitsunobu reaction can be fine-tuned to prevent racemization and other side reactions. Key parameters for optimization include the choice of reagents, solvent, and temperature.

While specific optimization data for N-Cbz-D-serine is embedded in broader studies, the principles can be illustrated by examining related Mitsunobu reactions where enantioselectivity was a key objective. For instance, in the synthesis of other chiral compounds, various combinations of phosphines and azodicarboxylates have been tested in different solvents and at various temperatures to maximize both yield and enantiomeric excess (ee). researchgate.net The goal is to find a balance where the rate of the desired SN2 cyclization far exceeds any competing reactions that could compromise the stereochemical integrity of the product.

Table 1: General Parameters for Optimization of Mitsunobu Reaction

| Parameter | Variation | Rationale |

| Phosphine Reagent | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) | Affects the reactivity and solubility of the phosphonium (B103445) intermediate. |

| Azodicarboxylate | DEAD, DMAD, DIAD | Modulates the reactivity of the system and can influence side-product formation. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Influences the solubility of reactants and the reaction pathway. |

| Temperature | -78 °C to Room Temperature | Lower temperatures generally enhance selectivity and reduce the risk of racemization. cdnsciencepub.com |

| Reagent Ratio | Stoichiometric or slight excess of reagents | A slight excess of the azodicarboxylate can prevent polymerization caused by unreacted phosphine. researchgate.net |

This table presents generalized parameters for optimizing Mitsunobu reactions based on established chemical principles.

Mechanistic Investigations of Hydroxy Group Activation in Mitsunobu Conditions

Mechanistic studies, including isotopic labeling experiments, have been crucial in elucidating the pathway of the Mitsunobu cyclization for N-protected serine. These investigations have confirmed that the reaction proceeds through the activation of the β-hydroxyl group, not the carboxylic acid group. researchgate.netcdnsciencepub.comcdnsciencepub.com

The proposed mechanism involves the initial reaction of the azodicarboxylate with the phosphine to form a phosphonium salt intermediate. This intermediate then activates the hydroxyl group of the N-Cbz-D-serine. The carboxylate group, acting as an intramolecular nucleophile, subsequently attacks the activated β-carbon (C-3), leading to the displacement of what was the hydroxyl group (now part of a triphenylphosphine oxide leaving group) and the formation of the β-lactone ring. cdnsciencepub.com

Crucially, these labeling studies demonstrated that the cyclization occurs with a complete inversion of configuration at the C-3 position, which is characteristic of an S_N2 reaction. cdnsciencepub.comcdnsciencepub.com Experiments using N-benzyloxycarbonyl-L-serine specifically labeled with oxygen-18 at the hydroxyl group showed that this ¹⁸O atom was lost during the reaction, while the carboxyl oxygens were retained in the final β-lactone product. researchgate.netcdnsciencepub.com This provides definitive evidence for the hydroxy group activation pathway.

Alternative Cyclization Approaches to D-Serine β-Lactones

While the Mitsunobu reaction is a prominent method, other strategies have been developed for the cyclization of β-hydroxy acids to form β-lactones. One common alternative involves the activation of the hydroxyl group as a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), followed by intramolecular cyclization induced by a base. This approach also typically proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the β-carbon. nih.gov

Another set of methods involves the use of specific dehydrating condensation reagents to facilitate the ring closure. Reagents like 2,2'-dipyridyldisulfide in combination with triphenylphosphine have been used for this purpose. nih.gov These methods provide alternative routes that may be advantageous depending on the specific substrate and the desired reaction conditions, avoiding the specific byproducts of the Mitsunobu reaction (e.g., triphenylphosphine oxide and the reduced azodicarboxylate).

Stereoselective Formation and Control of Configuration

The stereochemical outcome of the synthesis of this compound is a critical aspect of its chemistry. As established through mechanistic studies of the Mitsunobu reaction, the cyclization of N-Cbz-D-serine proceeds with a predictable inversion of stereochemistry at the C-3 carbon. cdnsciencepub.comcdnsciencepub.com This means that starting with N-Cbz-D-serine, which has a specific configuration at its α- and β-carbons, the resulting β-lactone will have the opposite configuration at the β-carbon.

This stereochemical inversion is a direct consequence of the S_N2 mechanism, where the carboxylate attacks the β-carbon from the side opposite to the activated hydroxyl leaving group. cdnsciencepub.com This inherent stereocontrol is a major advantage of methods like the Mitsunobu cyclization and sulfonate displacement, as it allows for the synthesis of enantiomerically pure β-lactones from readily available, enantiomerically pure amino acid precursors. The stereochemical integrity of the α-carbon is typically unaffected during this type of cyclization.

Reactivity and Reaction Mechanisms of N Carbobenzyloxy D Serine Beta Lactone

Nucleophilic Ring-Opening Reactions

The core reactivity of N-Carbobenzyloxy-D-serine-β-lactone lies in the opening of its strained lactone ring by a nucleophile. Two principal mechanistic pathways are observed: alkyl-oxygen cleavage and acyl-oxygen cleavage. The regioselectivity of the nucleophilic attack determines the final product structure.

In this mechanism, the nucleophile attacks the electrophilic β-carbon of the lactone ring. This attack leads to the cleavage of the single bond between the β-carbon and the ring oxygen (the alkyl-oxygen bond). This pathway is a key method for synthesizing various β-substituted α-amino acids. For instance, the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines in acetonitrile (B52724) proceeds primarily through this route to yield optically pure N-Cbz-β-amino-L-alanine derivatives. researchgate.net

The alkyl-oxygen cleavage pathway is characterized by high regioselectivity, with the nucleophilic attack occurring specifically at the β-position of the lactone. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the carbon center being attacked. Therefore, the nucleophile approaches the β-carbon from the side opposite to the leaving oxygen atom, resulting in a predictable stereochemical outcome in the product. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds.

The reaction of N-Cbz-D-serine-β-lactone with organocuprates, for example, proceeds via an SN2 mechanism to furnish β-substituted amino acids. researchgate.net This predictable control over stereochemistry and regiochemistry makes serine β-lactones valuable intermediates in the asymmetric synthesis of complex molecules. acs.org

Alternatively, nucleophilic attack can occur at the carbonyl carbon of the lactone ring. In this pathway, the bond between the carbonyl carbon and the ring oxygen (the acyl-oxygen bond) is broken. This mode of cleavage typically results in the formation of β-hydroxy amide derivatives. For example, when N-Cbz-L-serine-β-lactone is treated with aluminum-amine reagents, the reaction proceeds smoothly at the carbonyl carbon to produce amides of N-Cbz-L-serine in high yields. researchgate.net

The choice of solvent can have a profound impact on the regioselectivity of the ring-opening reaction, effectively directing the nucleophilic attack towards either the alkyl-oxygen or acyl-oxygen position. Research has demonstrated that the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines is highly solvent-dependent. researchgate.net

In a polar aprotic solvent like acetonitrile, the reaction favors alkyl-oxygen cleavage. However, switching to halogenated solvents such as chloroform (B151607) or 1,2-dichloroethane (B1671644) alters the regioselectivity, leading primarily to acyl-oxygen cleavage. researchgate.net This solvent-mediated control provides a powerful tool for selectively synthesizing different classes of amino acid derivatives from a single precursor.

Table 1: Effect of Solvent on the Regioselectivity of Ring-Opening of N-Cbz-L-serine-β-lactone with Trimethylsilylamines Data synthesized from research findings. researchgate.net

| Solvent | Predominant Cleavage Pathway | Primary Product Type |

| Acetonitrile | Alkyl-Oxygen Cleavage | N-Cbz-β-amino-L-alanine derivatives |

| Chloroform | Acyl-Oxygen Cleavage | Amides of N-Cbz-L-serine |

| 1,2-Dichloroethane | Acyl-Oxygen Cleavage (poor selectivity) | Amides of N-Cbz-L-serine |

The identity of the nucleophile is a critical determinant of the reaction outcome. Different nucleophiles exhibit distinct intrinsic preferences for attacking either the β-carbon or the carbonyl carbon of the lactone ring.

As mentioned, trimethylsilylamines show solvent-dependent reactivity. researchgate.net In contrast, certain organometallic reagents display high selectivity regardless of the solvent. Aluminum-amine complexes, for instance, reliably attack the carbonyl carbon, leading exclusively to acyl-oxygen cleavage and the formation of N-Cbz-L-serine amides. researchgate.net Similarly, organocuprates derived from organolithium reagents are effective for promoting SN2-type alkyl-oxygen cleavage to generate β-substituted α-amino acids. researchgate.net The reaction of N-Cbz-D-serine-β-lactone with Boc-L-His-OMe has also been used to generate regioisomeric products, highlighting the nucleophile's role in directing the reaction. researchgate.net

Table 2: Influence of Nucleophile on Ring-Opening Pathway of N-Cbz-serine-β-lactone Data compiled from multiple research sources. researchgate.netresearchgate.net

| Nucleophile | Predominant Cleavage Pathway | Resulting Product Class |

| Trimethylsilylamines | Solvent-Dependent (Alkyl or Acyl) | β-amino-alanine or Serine amide derivatives |

| Aluminum-amine reagents | Acyl-Oxygen Cleavage | Serine amide derivatives |

| Organocuprates | Alkyl-Oxygen Cleavage | β-substituted α-amino acids |

| Boc-L-His-OMe | Both (mixture) | Histidinoalanine regioisomers |

Acyl-Oxygen Cleavage Mechanisms

Catalytic Transformations of D-Serine β-Lactones

The transformation of D-serine β-lactones can also be achieved through catalytic methods, particularly with the use of enzymes (biocatalysis). Enzymes offer high levels of selectivity and efficiency under mild reaction conditions. While much of the research in this area focuses on related β-lactam structures due to their antibiotic relevance, the principles are applicable to β-lactones.

Serine-based enzymes, such as serine proteases and β-lactamases, are adept at catalyzing reactions on strained ring systems. nih.govresearchgate.net For example, the serine protease α-chymotrypsin has been shown to be capable of hydrolyzing β-lactone rings. nih.gov The mechanism involves the nucleophilic attack of an active site serine residue on the lactone's carbonyl carbon, forming a covalent acyl-enzyme intermediate. nih.govnih.gov This intermediate is then hydrolyzed by a water molecule to release the ring-opened product and regenerate the active enzyme. The relief of the high ring strain in the β-lactone is a significant driving force for the initial acylation step. nih.gov

Enzymatic pathways provide a robust platform for producing β-lactone derivatives. wustl.edu The use of biocatalysts can overcome challenges associated with conventional chemical synthesis, such as the need for very low temperatures and the lack of stereochemical control. wustl.edu By harnessing specific enzymes, it is possible to perform transformations on D-serine β-lactones with high fidelity, paving the way for the efficient synthesis of complex, optically pure molecules.

Other Derivatizations and Functionalizations of the β-Lactone Ring

The high reactivity of the β-lactone ring in N-Carbobenzyloxy-D-serine-beta-lactone makes it a versatile precursor for the synthesis of a variety of functionalized amino acid derivatives. The ring can be opened by a wide range of nucleophiles, leading to the formation of β-substituted alanines.

The regioselectivity of the ring-opening reaction is a critical aspect and can often be controlled by the choice of nucleophile and reaction conditions. Generally, soft nucleophiles tend to attack the β-carbon (alkyl-oxygen cleavage), while harder nucleophiles may attack the carbonyl carbon (acyl-oxygen cleavage).

Palladium-catalyzed reactions have been developed for the selective ring-opening of β-lactones. For instance, a palladium catalyst can facilitate the ring-opening of α-methylene-β-lactones with various amines to provide β-hydroxy amides with excellent selectivity for acyl C-O bond cleavage. While this example is on a related substrate, it highlights the potential for transition metal catalysis in the selective functionalization of β-lactones.

Furthermore, copper-containing organolithium and organomagnesium reagents have been effectively used for the SN2 ring-opening of N-benzyloxycarbonyl-L-serine β-lactone to produce chiral α-amino acids. acs.org This method allows for the introduction of a variety of alkyl and other groups at the β-position. Similarly, Grignard reagents, in the presence of a copper catalyst, can efficiently open the β-lactone ring. nih.gov

The reaction with trimethylsilylamines in acetonitrile leads to alkyl-oxygen cleavage, providing a convenient route to optically pure N-Cbz-β-amino-L-alanine derivatives. researchgate.net The β-lactone also serves as a key intermediate for the synthesis of other non-proteinogenic amino acids and can act as an inhibitor of certain enzymes, such as cysteine proteinases, by covalent modification of the active site cysteine residue through ring-opening. nih.gov

The versatility of this compound as a synthetic intermediate is showcased by the diverse range of nucleophiles that can be employed for its ring-opening, leading to a variety of valuable, highly functionalized products.

Table 2: Derivatization and Functionalization Reactions of this compound

| Reagent/Catalyst | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Copper-containing organolithium reagents | R-Li/CuI | β-Substituted alanines | acs.org |

| Copper-containing organomagnesium reagents | R-MgX/CuI | β-Substituted alanines | acs.org |

| Grignard reagents/Copper catalyst | R-MgX/Cu(I) | β-Disubstituted carboxylic acids | nih.gov |

| Trimethylsilylamines | R₂NSiMe₃ | N-Cbz-β-amino-L-alanine derivatives | researchgate.net |

| Palladium catalyst | Amines (on α-methylene-β-lactone) | β-Hydroxy amides | |

| Thiophenol sodium salt | PhSNa | β-Thiophenyl aliphatic acid | nih.gov |

| Sodium azide | NaN₃ | β-Azido amino acid | nih.gov |

| Magnesium bromide | MgBr₂ | β-Bromo aliphatic acid | nih.gov |

| Alkyl Grignard reagents/Copper catalyst | Alkyl-MgX/Cu(I) | β-Alkyl carboxylic acids | nih.gov |

| Alkenyl Grignard reagents/Copper catalyst | Alkenyl-MgX/Cu(I) | β-Alkenyl carboxylic acids | nih.gov |

| Aryl Grignard reagents/Copper catalyst | Aryl-MgX/Cu(I) | β-Aryl carboxylic acids | nih.gov |

Applications of N Carbobenzyloxy D Serine Beta Lactone in Complex Molecule Synthesis

Precursor to Non-Proteinogenic Amino Acids and Derivatives

Non-proteinogenic amino acids, which are not among the 20 standard amino acids encoded by the genetic code, are crucial components of many biologically active natural products and pharmaceutical agents. nih.gov N-Cbz-D-serine-β-lactone serves as an excellent starting material for creating these unique structures with high enantiomeric purity. The ring-opening of the β-lactone with a wide array of nucleophiles allows for the introduction of diverse functionalities at the β-position of the alanine (B10760859) scaffold. researchgate.netacs.org

The reaction of N-Cbz-serine-β-lactones with various nucleophiles provides a direct and efficient route to optically pure N-protected β-substituted alanines. researchgate.net The β-lactone ring undergoes alkyl-oxygen cleavage upon reaction with nitrogen nucleophiles, leading to the desired β-substituted alanine derivatives in good yields. researchgate.netcapes.gov.br

For instance, trimethylsilylamines (Me₃Si-NR₂) react with N-Cbz-L-serine-β-lactone in acetonitrile (B52724) to achieve this transformation, yielding N-Cbz-β-amino-L-alanine derivatives. researchgate.netcapes.gov.br The choice of solvent is critical, as using halogenated solvents like chloroform (B151607) can alter the regioselectivity of the reaction, favoring acyl-oxygen cleavage to produce amides of N-Cbz-L-serine instead. researchgate.netcapes.gov.br

This methodology is also effective for creating β-pyrazolylalanines. The synthesis of Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine has been demonstrated, starting from N-(benzyloxycarbonyl)-L-serine β-lactone. researchgate.net The enzyme β-(pyrazol-1-yl)-l-alanine synthase can also catalyze the formation of such compounds, though its substrate specificity can be limited. researchgate.net

Table 1: Synthesis of β-Substituted Alanines from N-Cbz-L-serine-β-lactone

| Nucleophile | Solvent | Product Type | Reference |

|---|---|---|---|

| Trimethylsilylamines | Acetonitrile | N-Cbz-β-amino-L-alanine derivatives | researchgate.net, capes.gov.br |

A convenient method for synthesizing optically pure α-alkyl-β-(sec-amino)alanines utilizes N-Boc-α-alkylserine β-lactones, which are analogous to the N-Cbz protected version. nih.govnih.gov The synthesis begins with the cyclization of N-Boc-α-alkylserines to their corresponding β-lactones using Mitsunobu reaction conditions. nih.govnih.gov

These β-lactone intermediates are then subjected to ring-opening by various heterocyclic amines, such as pyrrolidine, piperidine, morpholine, and thiomorpholine. nih.govnih.gov This reaction yields N-Boc-α-alkyl-β-(sec-amino)alanines. Subsequent removal of the Boc protecting group affords the di-hydrochlorides of the target non-proteinogenic amino acids. nih.govnih.gov These resulting compounds are valuable building blocks that can be incorporated into peptide chains for structure-activity relationship (SAR) studies. nih.gov

Table 2: Synthesis of (R)-α-Alkyl-β-(sec-amino)alanines

| Step | Description | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Cyclization | N-Boc-(R)-α-alkylserines, Triphenylphosphine (B44618), DEAD | N-Boc-(R)-α-alkyl-serine β-lactones | nih.gov |

| 2 | Ring-Opening | Heterocyclic amines (pyrrolidine, piperidine, etc.) | N-Boc-(R)-α-alkyl-β-(sec-amino)alanines | nih.gov, nih.gov |

The β-lactone strategy is also pivotal in the enantioselective synthesis of complex sulfur-containing amino acids. An analogous starting material, Boc-α-methyl-D-serine-β-lactone, serves as a key intermediate for producing α-methyl-D-cysteine and lanthionine (B1674491) building blocks. nih.gov The synthesis relies on the regioselective ring opening of this key β-lactone intermediate. nih.gov Lanthionines are unusual bis-α-amino acids found in lantibiotics, a class of antimicrobial peptides. researchgate.net The ability to synthesize modified lanthionine building blocks is crucial for creating novel peptide analogues with potentially enhanced stability or activity. researchgate.net

Role in Peptide and Peptidomimetic Chemistry

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov N-Cbz-D-serine-β-lactone and its derivatives are instrumental in this field, enabling the construction of peptides containing non-canonical residues and unique structural motifs. nih.govnih.gov

The derivatives synthesized from N-Cbz-D-serine-β-lactone, such as α-alkyl-β-(sec-amino)alanines, are designed as building blocks for incorporation into peptide chains. nih.gov This allows for the creation of peptide analogues with modified backbones and side chains, which is a common strategy in drug discovery to improve potency and selectivity. nih.govnih.gov

More recently, a novel peptide ligation method has been developed that utilizes β-lactones directly. acs.orgnih.gov This "β-lactone-mediated chemical ligation" provides an epimerization-free way to connect peptide fragments, even at sterically hindered residues like threonine. acs.orgnih.gov The high ring strain of the β-lactone facilitates rapid and chemoselective reaction with an N-terminal cysteine residue, forming a native peptide bond after desulfurization. acs.orgnih.gov This method has been successfully applied to synthesize elongated polypeptides and cyclic peptides. acs.orgnih.gov

Histidinoalanine (HAL) is a cross-linked amino acid found in some proteins. The synthesis of HAL derivatives can be achieved through the ring-opening of N-Cbz-D-serine-β-lactone with a protected histidine derivative, such as Boc-L-His-OMe. nih.govacs.org However, this reaction leads to a mixture of regioisomers, specifically a 2:1 ratio of τ- and π-isomers, which can complicate purification and subsequent applications. nih.govacs.org While effective for generating the core structure, alternative methods using sulfamidate electrophiles have been developed to achieve higher regioselectivity, yielding a single τ-isomer. nih.govacs.org This comparison highlights both the utility and the potential limitations of the β-lactone approach for specific complex targets. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| N-Carbobenzyloxy-D-serine-beta-lactone |

| β-Substituted Alanines |

| β-Aminoalanines |

| β-Pyrazolylalanines |

| α-Alkyl-β-(sec-amino)alanines |

| Cysteine |

| Lanthionine |

| Histidinoalanine |

| N-Cbz-L-serine-β-lactone |

| Trimethylsilylamines |

| N-Cbz-β-amino-L-alanine |

| Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine |

| N-Boc-α-alkylserines |

| Pyrrolidine |

| Piperidine |

| Morpholine |

| Thiomorpholine |

| N-Boc-α-alkyl-β-(sec-amino)alanines |

| Boc-α-methyl-D-serine-β-lactone |

| α-methyl-D-cysteine |

| Threonine |

Intermediate in Natural Product Total Synthesis

The strategic use of this compound as a chiral precursor has been demonstrated in the total synthesis of several biologically active natural products. The inherent chirality and the reactive β-lactone moiety allow for the controlled introduction of stereocenters and functional groups, which is a critical aspect of synthesizing complex natural molecules.

Strategic Applications in Biologically Active Compound Synthesis

A notable application of a serine-derived β-lactone is in the synthesis of Trapoxin B , a cyclotetrapeptide that has been shown to inhibit histone deacetylase, a key enzyme in cell cycle regulation. clockss.org In a key step of the synthesis, an organocuprate derived from a functionalized bromide was reacted with N-Cbz-serine-β-lactone. clockss.org This reaction proceeds via nucleophilic attack at the β-position of the lactone, leading to the opening of the four-membered ring and the formation of a new carbon-carbon bond with the desired stereochemistry. This transformation was crucial for constructing the acyclic precursor of Trapoxin B. clockss.org

Furthermore, N-Cbz-D-serine-β-lactone serves as a valuable starting material for the synthesis of non-standard amino acids, which are often components of biologically active peptides and peptidomimetics. For instance, the ring-opening of N-Cbz-D-serine-β-lactone with various nucleophiles, such as those derived from histidine, can lead to the formation of histidinoalanine (HAL) derivatives. researchgate.net Although this can sometimes result in a mixture of regioisomers, it highlights the utility of the β-lactone as a scaffold for creating complex amino acid structures. researchgate.net The reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines provides a route to optically pure N-Cbz-β-amino-L-alanine derivatives, which are also important building blocks in synthetic chemistry. researchgate.net

Contributions to Medicinal Chemistry and Drug Discovery

The electrophilic nature of the β-lactone ring in this compound makes it an effective warhead for the covalent modification of enzyme active sites, a strategy that has been successfully employed in drug discovery.

Development of Enzyme Inhibitors (e.g., Hepatitis A Virus 3C Cysteine Proteinase, N-Acylethanolamine Acid Amidase)

Hepatitis A Virus 3C Cysteine Proteinase:

This compound and its L-enantiomer have been identified as potent inhibitors of the Hepatitis A Virus (HAV) 3C cysteine proteinase, an enzyme essential for viral replication. researchgate.netacs.org The D-enantiomer, N-Cbz-D-serine-β-lactone, acts as a competitive reversible inhibitor with a Ki value of 1.50 x 10⁻⁶ M. researchgate.netacs.org In contrast, its enantiomer, N-Cbz-L-serine-β-lactone, is an irreversible inactivator. researchgate.netacs.org The mechanism of irreversible inhibition involves the nucleophilic attack of the active site cysteine thiol (Cys-172) on the β-carbon of the lactone ring, leading to covalent modification of the enzyme. researchgate.net

| Inhibitor | Target Enzyme | Inhibition Type | Ki Value |

| N-Cbz-D-serine-β-lactone | HAV 3C Cysteine Proteinase | Competitive Reversible | 1.50 x 10⁻⁶ M |

| N-Cbz-L-serine-β-lactone | HAV 3C Cysteine Proteinase | Irreversible | - |

N-Acylethanolamine Acid Amidase (NAAA):

N-Cbz-L-serine-β-lactone has also been identified as a covalent and time-dependent inhibitor of human N-acylethanolamine-hydrolyzing acid amidase (hNAAA). kyoto-u.ac.jp This enzyme is responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA by β-lactone-containing compounds has been shown to restore the levels of PEA, suggesting a potential therapeutic strategy for inflammatory conditions. nih.gov Mass spectrometry studies have confirmed that the inhibition mechanism involves the covalent modification of the N-terminal cysteine (Cys126) of the β-subunit of hNAAA by the β-lactone inhibitor. kyoto-u.ac.jp

Structure-Activity Relationship (SAR) Studies of β-Lactone-Based Inhibitors

Structure-activity relationship studies have underscored the importance of the β-lactone ring for the inhibitory activity against enzymes like HAV 3C proteinase. researchgate.netacs.org Analogues of N-Cbz-serine-β-lactone where the four-membered lactone ring was replaced with other cyclic structures, such as a five-membered γ-lactone or a four-membered β-lactam, showed significantly reduced or no inhibitory activity. researchgate.netacs.org This demonstrates that the specific reactivity and geometry of the β-lactone are crucial for binding to the active site and eliciting an inhibitory effect. These SAR studies are vital for the rational design of more potent and selective enzyme inhibitors based on the β-lactone scaffold.

Potential in Polymer Chemistry and Biomaterials Science

The strained β-lactone ring of this compound also makes it a suitable monomer for ring-opening polymerization (ROP), a common method for synthesizing biodegradable polymers. The resulting polyesters, specifically poly(serine ester)s, are of interest in the field of biomaterials due to their potential biocompatibility and biodegradability, with the pendant carbobenzyloxy-protected amine group offering a site for further functionalization.

Research has demonstrated the synthesis and polymerization of N-Z-L-serine-β-lactone (where Z represents the carbobenzyloxy group). acs.org The polymerization can be initiated to produce polyesters, which can be further modified by deprotection of the amine group. This opens up possibilities for creating functional biomaterials, such as drug delivery vehicles or scaffolds for tissue engineering. The ability to control the stereochemistry of the monomer allows for the synthesis of stereoregular polymers, which can influence the physical and biological properties of the resulting material. While much of the research in this area has focused on the L-enantiomer, the principles are directly applicable to the D-enantiomer, offering a pathway to polymers with different chiral properties.

Analytical and Stereochemical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the structural confirmation of N-Carbobenzyloxy-D-serine-beta-lactone. These techniques provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. The characteristic signals in the NMR spectrum, including their chemical shift (δ), multiplicity, and coupling constants, allow for an unambiguous assignment of the β-lactone structure.

Mass Spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Below is a table summarizing typical spectroscopic data for this compound.

| Technique | Parameter | Observed Value |

| ¹H NMR (CDCl₃) | δ (ppm) | 7.40-7.29 (m, 5H, Ar-H), 5.65 (br d, 1H, NH), 5.18 (s, 2H, CH₂Ph), 4.88 (m, 1H, α-CH), 4.45 (dd, 1H, β-CH₂), 4.12 (dd, 1H, β-CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm) | 168.0 (C=O, lactone), 155.8 (C=O, carbamate), 135.8 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 128.1 (Ar-CH), 67.5 (CH₂Ph), 67.2 (β-CH₂), 54.1 (α-CH) |

| Mass Spec. (ESI+) | m/z | 222.0761 [M+H]⁺, 244.0580 [M+Na]⁺ |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Chiral Purity Determination Methods

Ensuring the enantiomeric purity of this compound is paramount, as it is used as a chiral building block. The presence of the L-enantiomer could lead to the formation of undesired stereoisomeric products in subsequent synthetic steps.

Methods for determining chiral purity often involve converting the β-lactone into a diastereomeric derivative that can be analyzed by standard chromatographic or spectroscopic techniques, or by using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers directly, providing a quantitative measure of enantiomeric excess (e.e.). This is often achieved using columns with a chiral stationary phase that interacts differently with the D- and L-enantiomers, leading to different retention times.

Stereochemical Assignments in Derivatized Products

The primary utility of this compound is in the synthesis of more complex molecules where the stereocenter from the serine precursor is transferred to the new product. The β-lactone is susceptible to nucleophilic attack, which typically occurs at the β-carbon, leading to ring-opening. The stereochemistry of this reaction is predictable, usually proceeding with inversion of configuration at the β-carbon.

Confirming the stereochemistry of the resulting products is a critical step. This can be accomplished through several methods:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of the relative and absolute stereochemistry.

Conversion to a Known Compound: The newly synthesized product can be chemically converted into a compound whose stereochemistry is already known and well-documented. A match in physical and spectroscopic properties (e.g., specific rotation, NMR spectra) confirms the stereochemical assignment.

NMR Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the relative stereochemistry of adjacent chiral centers by measuring through-space interactions between protons.

For instance, the ring-opening of this compound with a nucleophile (Nu⁻) results in a new product. The stereochemistry of this product is confirmed to ensure that the desired stereospecific transformation has occurred.

Theoretical and Computational Studies

Mechanistic Insights from Computational Chemistry (e.g., Density Functional Theory in Dynamic Kinetic Resolution)

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions that form β-lactones. One of the most sophisticated applications is in understanding Dynamic Kinetic Resolution (DKR). DKR processes are crucial for converting a racemic mixture into a single, desired enantiomer in high yield, and N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for such transformations. nih.gov

Studies involving the NHC-catalyzed DKR of α-substituted-β-ketoesters to form β-lactones provide a relevant model for understanding the formation of N-Cbz-D-serine-β-lactone's core structure. rsc.org In these reactions, the catalyst is responsible for the kinetic resolution, selectively capturing one enantiomer of a substrate that is undergoing rapid racemization. rsc.org

DFT computations have revealed that the stereoselectivity of these transformations is controlled by subtle energetic differences in the transition states. rsc.org The calculations can map out the entire reaction coordinate, identifying key intermediates and transition states. For instance, in the NHC-catalyzed DKR to form β-lactones, two distinct mechanistic pathways have been identified depending on the stereochemistry:

A concerted, asynchronous formal (2+2) aldol-lactonization. rsc.org

A stepwise spiro-lactonization mechanism. rsc.org

The stereochemical outcome is dictated by factors such as conjugative stabilization and the presence of non-classical hydrogen bonds, which can be precisely modeled using DFT. rsc.org This theoretical framework provides a blueprint for predicting how catalysts can be designed to favor the formation of a specific β-lactone stereoisomer, such as the D-serine derivative.

| Mechanistic Aspect | Computational Insight |

|---|---|

| Catalyst Role | The N-heterocyclic carbene (NHC) catalyst selectively and irreversibly captures one enantiomer from a rapidly racemizing substrate. |

| Reaction Pathways | Two primary mechanisms are identified: a concerted (2+2) aldol-lactonization and a stepwise spiro-lactonization. |

| Control of Stereoselectivity | Stereochemical outcomes are determined by conjugative stabilization of the electrophile and non-classical hydrogen bonds in the transition state. |

| Process Type | The reaction is classified as a Dynamic Kinetic Resolution (DKR) where the catalyst facilitates both racemization and selective reaction. |

Conformational Analysis and Reactivity Predictions

The reactivity of the strained four-membered ring in N-Cbz-D-serine-β-lactone is highly dependent on its conformation and the nature of the attacking nucleophile. Computational analysis can predict the preferred sites of attack and explain experimentally observed regioselectivity.

The β-lactone ring has two primary electrophilic sites: the carbonyl carbon and the β-carbon of the ring. Nucleophilic attack on these sites leads to different products.

Acyl-Oxygen Cleavage: Attack at the carbonyl carbon opens the ring to form N-Cbz-D-serine amide derivatives.

Alkyl-Oxygen Cleavage: Attack at the β-carbon (C-O bond cleavage) results in the formation of β-substituted alanine (B10760859) derivatives. researchgate.net

Experimental and theoretical studies on the closely related N-Cbz-L-serine-β-lactone demonstrate that the reaction outcome can be controlled by the choice of solvent and reagent. researchgate.net For example, the reaction with trimethylsilylamines shows a strong solvent dependency. In acetonitrile (B52724), the reaction proceeds primarily via alkyl-oxygen cleavage. researchgate.net In contrast, using halogenated solvents like chloroform (B151607) favors acyl-oxygen cleavage. researchgate.net This switch in reactivity can be attributed to how the solvent stabilizes the transition states for each pathway.

Similarly, the "hardness" of the nucleophile plays a critical role, a concept that can be quantified and predicted computationally. "Hard" nucleophiles, such as methoxide, preferentially attack the "hard" electrophilic carbonyl carbon. researchgate.net Softer nucleophiles tend to attack the "softer" β-carbon, leading to β-substitution with complete retention of optical purity. researchgate.net

Computational models, such as those used to study enzyme mechanisms, further underscore the importance of conformation. In studies of class D β-lactamases, which can be inhibited by lactone formation, the conformation of side chains on similar ring systems was found to be critical in determining whether a reaction leads to hydrolysis or the formation of a stable lactone. nih.govbris.ac.uk This highlights how subtle changes in molecular geometry, which can be modeled computationally, have a profound impact on chemical reactivity.

| Reaction Condition | Primary Site of Attack | Resulting Product Type | Citation |

|---|---|---|---|

| Trimethylsilylamines in Acetonitrile | β-Carbon | β-Amino-alanine Derivative (Alkyl-Oxygen Cleavage) | researchgate.net |

| Trimethylsilylamines in Chloroform | Carbonyl Carbon | Serine Amide (Acyl-Oxygen Cleavage) | researchgate.net |

| "Hard" Nucleophiles (e.g., Methoxide) | Carbonyl Carbon | Serine Derivative (Acyl-Oxygen Cleavage) | researchgate.net |

| "Soft" Nucleophiles / Cuprates | β-Carbon | β-Substituted Alanine (Alkyl-Oxygen Cleavage) | researchgate.net |

Emerging Research Directions and Future Prospects

Novel Catalytic Systems for Enantioselective Transformations

The development of new catalytic methods for the asymmetric synthesis of β-lactones is a major area of research, as the biological activity of these molecules is often dependent on their stereochemistry. mdpi.com The goal is to create highly efficient and selective catalysts that can produce specific enantiomers of β-lactones from simple, readily available starting materials. nih.gov

Recent advances have centered on several classes of catalysts:

Organocatalysts : Non-metal-based catalysts, such as N-heterocyclic carbenes (NHCs), cinchona alkaloids, isothioureas, and derivatives of 4-dimethylaminopyridine (B28879) (DMAP), have shown great promise in the enantioselective synthesis of functionalized β-lactones. nih.gov These catalysts can facilitate reactions between ketenes and aldehydes or imines to produce β-lactones with high stereoselectivity. For instance, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been effective in catalyzing Staudinger reactions to yield β-lactams, a related class of four-membered rings, with good stereoselection. nih.gov

Metal-Based Catalysts : Transition metal complexes are also being explored for their catalytic activity. A notable example is a catalyst system based on an aluminum-salen complex combined with a cobalt carbonyl anion, which has proven highly active and selective for the carbonylation of epoxides to form β-lactones. acs.orgnih.gov This method can produce a variety of β-lactones in high yields and can proceed with retention of stereochemistry, which is crucial for producing enantiomerically pure compounds. acs.orgnih.gov Copper-catalyzed radical oxyfunctionalization of alkenes is another versatile strategy that provides access to a wide range of chiral lactone building blocks. acs.org

Enzymatic Synthesis : Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. Researchers have discovered and characterized an enzymatic pathway involving a non-ribosomal peptide synthetase (NRPS) that can produce the β-lactone antibiotic obafluorin. wustl.edu This five-enzyme biocatalytic system can reliably synthesize β-lactones at room temperature from simple precursors, overcoming the challenges of instability and lack of stereochemical control often seen in chemical synthesis. wustl.edu Lipases, such as lipase (B570770) B from Candida antarctica, are also being used for the kinetic resolution of racemic β-lactone precursors to produce optically active compounds. mdpi.com

| Catalyst Type | Example Catalyst/System | Transformation | Key Advantages |

| Organocatalyst | N-heterocyclic carbenes (NHCs), Cinchona alkaloids | Enantioselective synthesis from ketenes and aldehydes | Metal-free, high enantioselectivity, uses readily available starting materials nih.gov |

| Metal-Based Catalyst | [(salph)Al(THF)₂][Co(CO)₄] | Carbonylation of epoxides | High activity and selectivity, retention of stereochemistry acs.orgnih.gov |

| Metal-Based Catalyst | Copper complexes | Radical oxyfunctionalization of alkenes | Access to diverse, functionalized chiral lactones acs.org |

| Enzyme | Non-ribosomal peptide synthetase (NRPS) pathway | Biosynthesis from simple aldehyde precursors | High yield, stereochemical control, room temperature reaction wustl.edu |

| Enzyme | Lipase B from Candida antarctica | Kinetic resolution of racemic hydroxylactones | Production of optically active enantiomers mdpi.com |

Applications in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library, which can then be screened for biological activity. nih.gov The unique reactivity of β-lactones makes them excellent scaffolds for this approach. Their strained ring can be opened by a wide variety of nucleophiles, allowing for the rapid generation of diverse molecular structures from a common intermediate. google.comnih.gov

The development of robust synthetic methods, particularly enzymatic and bio-inspired pathways, is paving the way for the use of β-lactones in high-throughput synthesis. wustl.edu A key development is the creation of an enzymatic platform that could be used to produce libraries of peptide β-lactones for drug discovery. wustl.edu This approach allows for the generation of many different compounds by varying the starting materials fed into the enzymatic pathway.

Furthermore, diversity-oriented combinatorial biosynthesis has been demonstrated by shuffling subunits of fungal polyketide synthases, which are involved in producing benzenediol lactone scaffolds. nih.gov This technique, where different enzyme parts are mixed and matched, created a diverse library of lactone compounds, including some with unnatural structures that showed biological activity. nih.gov Such strategies could be adapted for derivatives of N-Cbz-D-serine-β-lactone to rapidly explore chemical space and identify new bioactive molecules.

Exploration of New Biological Targets for β-Lactone Derivatives

β-Lactone-containing molecules are known to have a wide range of biological activities, and ongoing research continues to identify new potential therapeutic targets. mdpi.comwustl.edu The β-lactone motif itself is a key pharmacophore, and derivatives of N-Cbz-serine-β-lactone are being investigated for their potential to interact with a variety of biological molecules.

One of the most promising areas of investigation is the inhibition of enzymes. For example, N-benzyloxycarbonyl-L-serine beta-lactone has been shown to be an irreversible inhibitor of the 3C cysteine proteinase of the hepatitis A virus (HAV). nih.gov In this mechanism, the active site cysteine residue of the enzyme attacks the β-lactone ring, leading to the ring opening and covalent modification of the enzyme, thereby inactivating it. nih.gov Interestingly, the enantiomer, N-Cbz-D-serine-β-lactone, acts as a reversible competitive inhibitor of the same enzyme. nih.gov

Beyond viral proteinases, β-lactones are known to be potent inhibitors of serine hydrolases and lipases. wustl.edu This class of enzymes is implicated in a wide range of diseases, and targeting them with β-lactone derivatives could lead to new treatments for:

Cancer wustl.edu

Obesity wustl.edu

Type II Diabetes wustl.edu

Thrombosis wustl.edu

Respiratory diseases wustl.edu

The development of β-lactone libraries through combinatorial synthesis will be crucial for screening against these and other potential targets to unlock new therapeutic applications. wustl.edu

| Biological Target Class | Specific Example | Compound/Derivative Type | Potential Therapeutic Application |

| Viral Cysteine Proteinases | Hepatitis A Virus (HAV) 3C Proteinase | N-Cbz-L-serine-β-lactone | Antiviral (Hepatitis A) nih.gov |

| Serine Hydrolases | Various | Peptide β-lactones | Cancer, Obesity, Type II Diabetes, Antiviral wustl.edu |

| Lipases | Various | Peptide β-lactones | Obesity, Thrombosis, Respiratory Disease wustl.edu |

| β-Lactamases | Class D Carbapenemases | Carbapenem-derived β-lactones | Overcoming antibiotic resistance nih.gov |

Q & A

Q. What regulatory frameworks apply to the use of this compound in academic research?

- The compound is classified as a laboratory reagent under OSHA 29 CFR 1910.1450. Researchers must maintain SDS documentation and adhere to waste disposal protocols (e.g., incineration for halogenated byproducts). Institutional review boards (IRBs) may require justification for in vitro use, as the compound is not FDA-approved for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.